N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including benzodioxole and hydrazinecarbonyl, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is often carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 60-80°C. The resulting intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Chemical Reactions Analysis
N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Due to its unique structure, it is being investigated for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context and the nature of the compound’s derivatives .
Comparison with Similar Compounds
N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be compared with similar compounds such as:
N-({N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-methoxybenzamide: This compound shares a similar hydrazinecarbonyl structure but differs in the substituents on the benzene ring.
N-({N’-[(E)-[3-(benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide: This compound has a similar core structure but includes additional functional groups that alter its chemical and biological properties.
Properties
Molecular Formula |
C19H17N3O6 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O6/c23-18(22-21-8-12-5-6-14-16(7-12)27-11-26-14)9-20-19(24)17-10-25-13-3-1-2-4-15(13)28-17/h1-8,17H,9-11H2,(H,20,24)(H,22,23)/b21-8+ |
InChI Key |
NYLTWNJASUTXOV-ODCIPOBUSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)N/N=C/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(=O)NN=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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